![molecular formula C11H14O3 B3328821 Methyl 2-hydroxy-3-isopropylbenzoate CAS No. 52159-64-5](/img/structure/B3328821.png)
Methyl 2-hydroxy-3-isopropylbenzoate
Overview
Description
Methyl 2-hydroxy-3-isopropylbenzoate (MIPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is soluble in both organic and aqueous solvents. MIPB has been studied for its biochemical and physiological effects, and has been used in lab experiments for its advantages and limitations.
Scientific Research Applications
Methyl 2-hydroxy-3-isopropylbenzoate has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of metabolic pathways. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of cellular signaling pathways and in the study of the effects of drugs on the body. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of the effects of environmental pollutants on the body.
Mechanism of Action
Methyl 2-hydroxy-3-isopropylbenzoate functions as an inhibitor of enzymes. It binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus preventing the reaction from taking place. Methyl 2-hydroxy-3-isopropylbenzoate also functions as an inhibitor of metabolic pathways. It binds to the active site of a metabolic pathway, preventing the pathway from functioning normally.
Biochemical and Physiological Effects
Methyl 2-hydroxy-3-isopropylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, metabolic pathways, and cellular signaling pathways. It has also been found to decrease the production of certain hormones, such as insulin and glucagon. Methyl 2-hydroxy-3-isopropylbenzoate has also been found to induce apoptosis in certain cells, as well as to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-hydroxy-3-isopropylbenzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly soluble compound and is relatively stable. However, Methyl 2-hydroxy-3-isopropylbenzoate also has several limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Future Directions
There are several potential future directions for Methyl 2-hydroxy-3-isopropylbenzoate research. One potential direction is the study of its effects on other enzymes and metabolic pathways. Another potential direction is the study of its effects on cellular signaling pathways. Another potential direction is the study of its effects on the production of hormones. Additionally, further research could be conducted on the effects of Methyl 2-hydroxy-3-isopropylbenzoate on the growth of cancer cells and the induction of apoptosis. Finally, further research could be conducted on the use of Methyl 2-hydroxy-3-isopropylbenzoate in the study of environmental pollutants.
properties
IUPAC Name |
methyl 2-hydroxy-3-propan-2-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOTDHMGVBGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-isopropylbenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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